molecular formula C12H21N3O3S B2855843 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide CAS No. 1706270-68-9

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide

Cat. No.: B2855843
CAS No.: 1706270-68-9
M. Wt: 287.38
InChI Key: KKRKYXXBVTXGNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide typically involves multiple steps. One common route includes the reaction of tetrahydropyran-4-carbaldehyde with appropriate reagents to form the desired pyrazole derivative. The reaction conditions often involve the use of solvents like toluene and reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminium hydride.

    Nucleophiles: Halogenated derivatives, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in modulating AMPA receptors, which are crucial for synaptic transmission.

    Medicine: Investigated for potential therapeutic applications in treating cognitive impairments and neurological disorders.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by positively modulating AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, the compound can improve synaptic plasticity and cognitive function. The molecular targets include the AMPA receptor subunits, and the pathways involved are related to synaptic signaling and plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide is unique due to its specific structure, which allows it to effectively modulate AMPA receptors. This makes it a valuable tool in research focused on synaptic transmission and cognitive enhancement.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-10(2)19(16,17)14-12-7-13-15(9-12)8-11-3-5-18-6-4-11/h7,9-11,14H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKYXXBVTXGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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